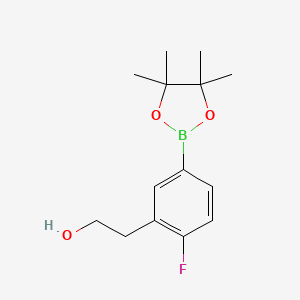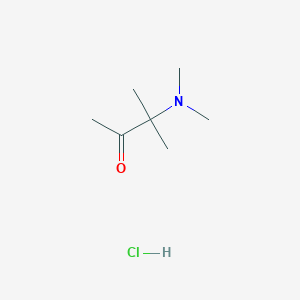
4-Chloro-5-vinylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-vinylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-vinylthiazole typically involves the reaction of 4-chlorothiazole with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the vinyl group on the thiazole ring. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-vinylthiazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated thiazole derivatives.
Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to create a variety of functionalized thiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) in polar aprotic solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-vinylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Wirkmechanismus
The mechanism by which 4-Chloro-5-vinylthiazole exerts its effects involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the thiazole ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-vinylthiazole: Similar in structure but with a methyl group instead of a chlorine atom, it is known for its role in attracting beetle pollinators.
5-Vinylthiazole: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiazole: Without the vinyl group, it has different reactivity and applications.
Uniqueness: 4-Chloro-5-vinylthiazole is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity patterns and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C5H4ClNS |
|---|---|
Molekulargewicht |
145.61 g/mol |
IUPAC-Name |
4-chloro-5-ethenyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2 |
InChI-Schlüssel |
UEBZCAVBNOUUFU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(N=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















